![molecular formula C11H15NO4S B7568287 2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)
2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid, commonly referred to as BMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMA is a sulfonylurea derivative and has a molecular weight of 277.36 g/mol. It is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
BMA works by binding to the sulfonylurea receptor 1 (SUR1) on the pancreatic beta cells, which leads to the closure of ATP-sensitive potassium channels and the subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin from the beta cells, which leads to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
BMA has been shown to have hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. It has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BMA has also been shown to have antioxidant properties and has been investigated for its potential use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BMA is its ability to stimulate insulin secretion and improve insulin sensitivity, which makes it a useful tool for studying glucose homeostasis. BMA has also been shown to have anti-inflammatory and antioxidant properties, which makes it a useful tool for studying the mechanisms underlying these processes. However, one of the limitations of BMA is its potential toxicity, which needs to be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of BMA. One area of interest is the potential use of BMA in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the potential use of BMA in the treatment of oxidative stress-related diseases. Further studies are needed to investigate the potential toxicity of BMA and to identify any potential side effects. Additionally, the mechanism of action of BMA needs to be further elucidated to better understand its effects on glucose homeostasis, inflammation, and oxidative stress.
Métodos De Síntesis
BMA can be synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with methylamine, followed by reaction with 2-methylpropanoic acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
BMA has been extensively studied for its potential applications in scientific research. It has been shown to have hypoglycemic effects by stimulating insulin secretion and improving insulin sensitivity. BMA has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,10(13)14)12(3)17(15,16)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPGJNYZYPZSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

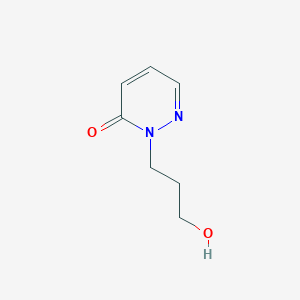
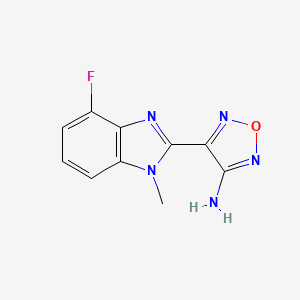

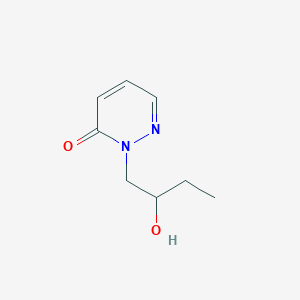
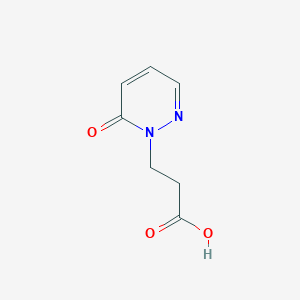
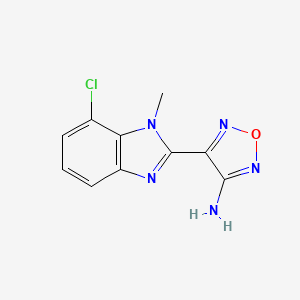
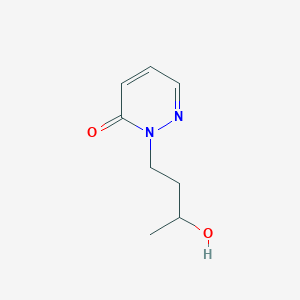
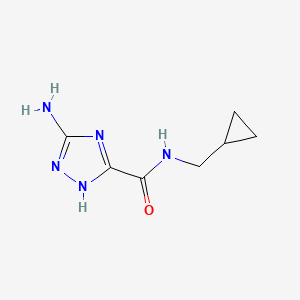
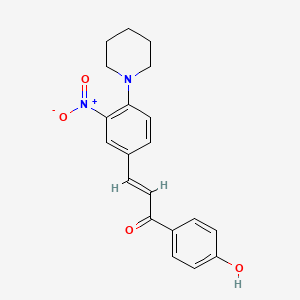

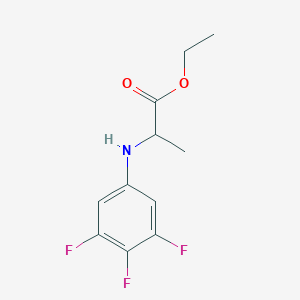
![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)

![2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7568300.png)